3-(3-Fluoro-4-methylphenyl)piperidine
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Overview
Description
3-(3-Fluoro-4-methylphenyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various bioactive compounds.
Preparation Methods
The synthesis of 3-(3-Fluoro-4-methylphenyl)piperidine typically involves multi-step reactions. One common method includes the reaction of piperidine with 3-fluoro-4-methylbenzaldehyde under specific conditions to form the desired product. Industrial production methods often utilize high-yield synthetic routes to ensure the efficient production of this compound .
Chemical Reactions Analysis
3-(3-Fluoro-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence influences the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
3-(3-Fluoro-4-methylphenyl)piperidine can be compared with other fluorinated piperidine derivatives and similar compounds such as:
3-Fluoropiperidine: Shares similar fluorine substitution but differs in the position and additional methyl group.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1044768-81-1 |
---|---|
Molecular Formula |
C12H16FN |
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
MSLMTOHBXIPIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCNC2)F |
Origin of Product |
United States |
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